N-methylbutylamine hydrochloride

Description

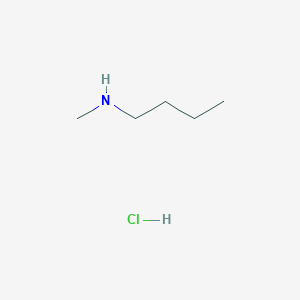

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-4-5-6-2;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZISORLJJDLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989895 | |

| Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-82-6 | |

| Record name | NSC41360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Preparative Routes for N-Methylbutylamine

Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to the target amine. masterorganicchemistry.com For the synthesis of N-methylbutylamine, this involves the reaction of butyraldehyde (B50154) with methylamine (B109427).

Catalytic hydrogenation represents a direct and atom-economical approach for reductive amination. In this method, butyraldehyde and methylamine are reacted in the presence of hydrogen gas and a metal catalyst. The initial reaction forms an N-butylidenemethylamine intermediate, which is immediately hydrogenated to N-methylbutylamine.

Various noble metal catalysts, such as those based on rhodium (Rh), platinum (Pt), and palladium (Pd), supported on materials like carbon, are effective for this transformation. researchgate.net The reaction conditions, particularly temperature and hydrogen pressure, are critical in controlling the selectivity of the reaction. For instance, studies on the reductive amination of butyraldehyde have shown that higher temperatures can favor the formation of the primary amine. Byproducts from side reactions, such as the formation of dibutylamine, can occur, and optimizing catalyst and conditions is key to maximizing the yield of the desired secondary amine. researchgate.net Catalysts based on non-precious metals like nickel and cobalt have also been explored, offering a more cost-effective alternative. researchgate.net

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Key Findings |

| Co/SiO₂ | 70 | 25 | High selectivity towards the primary amine (butylamine from butyronitrile) can be achieved, suggesting careful control is needed for secondary amine synthesis. researchgate.net |

| Ni/SiO₂ | 100 | 13 | Showed high initial conversion rates but can lead to byproduct formation through reaction with solvents like ethanol (B145695). researchgate.net |

| Rh/Graphite | 50-80 | 38-50 | Selectivity towards the primary amine was found to be highly temperature-dependent in related systems. researchgate.net |

| Fe(II) Pincer Complex | 40 | 30 | Advanced iron catalysts show extremely high efficiency and selectivity for aldehyde hydrogenation, a key step in the overall process. nih.gov |

| Mn(I) Pincer Complex | 25 | 50 | Modern manganese catalysts operate under mild, base-free conditions with high chemoselectivity for aldehydes over other functional groups. nih.gov |

This table presents illustrative data from studies on related aldehyde/nitrile hydrogenations and aminations to indicate typical catalysts and conditions.

Besides catalytic hydrogenation, several chemical reducing agents are highly effective for reductive amination. These methods avoid the need for high-pressure hydrogenation equipment.

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, since it can also reduce the starting aldehyde, the reaction is often performed in a stepwise manner. The imine is first formed from butyraldehyde and methylamine, and then NaBH₄ is added to reduce the C=N double bond. organic-chemistry.org Co-reagents such as cation exchange resins or mild acids can be used to facilitate the reaction, sometimes allowing for a one-pot procedure with high yields. scielo.org.mxorientjchem.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a milder reducing agent than NaBH₄ and is particularly useful for one-pot reductive aminations. youtube.com Its key advantage is its ability to selectively reduce the protonated imine (iminium ion) in preference to the starting aldehyde at a mildly acidic pH (around 4-5). masterorganicchemistry.comcommonorganicchemistry.com This selectivity prevents the wasteful consumption of the reducing agent and simplifies the reaction procedure.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is another mild and highly selective reagent for reductive amination. nih.gov It is particularly effective for a wide range of aldehydes and amines, including those that are less reactive. nih.gov Reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com STAB is often considered the reagent of choice for its high yields and clean reactions. nih.govmdma.ch

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol, THF | Inexpensive; often requires stepwise addition after imine formation to prevent aldehyde reduction. organic-chemistry.orgcommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Water | Selectively reduces iminium ions in the presence of aldehydes at controlled pH; allows for one-pot reactions. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCE), THF | Highly selective and efficient for a broad range of substrates; sensitive to water. nih.govcommonorganicchemistry.com |

Direct alkylation provides an alternative pathway to N-methylbutylamine, starting with a primary amine and introducing a methyl group.

This classical approach involves the reaction of butylamine (B146782) with a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663). acs.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the primary amine attacks the methylating agent.

A significant challenge with this method is controlling the degree of alkylation. The product, N-methylbutylamine, is itself a nucleophile and can react further with the methylating agent to form the tertiary amine (N,N-dimethylbutylamine) and subsequently a quaternary ammonium (B1175870) salt. This often results in a mixture of products, complicating purification and reducing the yield of the desired secondary amine. masterorganicchemistry.comacs.org To circumvent this, specific procedures have been developed, such as using a modified Decker and Becker method where a dialkyl sulfate is used as the alkylating agent.

N-methylbutylamine is not only a synthetic target but also a useful reagent in more complex transformations. The Petasis borono-Mannich reaction is a prominent example of a multi-component reaction where a secondary amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid react to form a substituted α-amino acid. wikipedia.orgorganic-chemistry.org

In this context, N-methylbutylamine can serve as the amine component. For instance, the reaction of N-methylbutylamine, glyoxylic acid, and a substituted boronic acid (e.g., 1-pyreneboronic acid) has been used to synthesize fluorescent α-amino acids. nih.gov This reaction is valued for its operational simplicity and its ability to construct complex molecules in a single step from readily available starting materials. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

Stereoselective Synthesis of Chiral N-Methylbutylamine Derivatives

The creation of chiral amines with high stereoselectivity is a significant goal in organic synthesis, particularly for applications in pharmaceuticals and materials science.

Anodic oxidation represents a powerful tool in modern organic synthesis, enabling transformations that can be difficult to achieve through conventional means. In the context of amine synthesis, the electrochemical oxidation of acylamide precursors can lead to the formation of N-acyliminium ions, which are valuable intermediates for the introduction of various substituents.

While specific research on the stereoselective anodic oxidation of an N-acyl-N-methyl-n-butylamine precursor to yield a chiral N-methylbutylamine derivative is not extensively documented in publicly available literature, the principles of this methodology have been established for other cyclic and acyclic amines. consensus.app The general strategy involves the electrochemical oxidation of an appropriate N-acyl derivative of N-methylbutylamine. This process, under controlled conditions, can generate a transient N-acyliminium ion. The stereochemical outcome of the reaction is then controlled by the subsequent nucleophilic attack on this planar intermediate, often guided by a chiral auxiliary or a chiral environment.

For instance, studies on the anodic oxidation of other N-acyl-N-alkylamines have demonstrated the potential for diastereoselective and enantioselective transformations. consensus.app These methods often employ a chiral auxiliary attached to the nitrogen or the carbon backbone of the molecule to direct the approach of the incoming nucleophile. The success of such a strategy for N-methylbutylamine would depend on the careful selection of the acyl group and the reaction conditions to achieve high levels of stereocontrol. The development of such a process would offer a direct and atom-economical route to valuable chiral N-methylbutylamine building blocks.

Formation and Derivatization of the Hydrochloride Salt

The conversion of N-methylbutylamine to its hydrochloride salt is a standard procedure to improve its stability, solubility, and ease of handling.

Acid-Base Reactions and Salt Formation Dynamics

N-methylbutylamine, like other aliphatic amines, is a weak base due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk The reaction with a strong acid, such as hydrochloric acid (HCl), is a classic Brønsted-Lowry acid-base reaction. chemguide.co.uklibretexts.org In this reaction, the nitrogen atom of N-methylbutylamine acts as a proton acceptor (a base), and HCl acts as a proton donor (an acid).

The reaction can be represented as follows: CH₃(CH₂)₃NHCH₃ + HCl → [CH₃(CH₂)₃NH₂CH₃]⁺Cl⁻

The lone pair on the nitrogen atom forms a new covalent bond with the proton from HCl, resulting in the formation of the N-methylbutylammonium cation and the chloride anion. chemguide.co.uk This reaction is typically rapid and exothermic. The resulting salt, N-methylbutylamine hydrochloride, is an ionic compound. The formation of the salt can be carried out by bubbling hydrogen chloride gas through a solution of N-methylbutylamine in an appropriate solvent, or by adding a solution of hydrochloric acid to the amine. libretexts.org The equilibrium of this reaction lies far to the right, favoring the formation of the salt.

Crystallization and Polymorphism Studies of Hydrochloride Salts

The crystallization of this compound is a crucial step for its purification and for obtaining a solid form with desired physical properties. The process typically involves dissolving the salt in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. The choice of solvent is critical and can influence the crystal habit and potentially the polymorphic form of the salt.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in the pharmaceutical and chemical industries. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not readily found in the surveyed literature, it is a potential characteristic of this salt, as is common with many amine hydrochlorides. The investigation of polymorphism would typically involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different crystalline forms.

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.orgacs.org The synthesis of amines, including N-methylbutylamine, can be evaluated and improved through the lens of these principles.

Several key principles of green chemistry are particularly relevant to amine synthesis:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a primary goal. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a measure of efficiency. sciepub.com Traditional methods for amine synthesis sometimes suffer from low atom economy. rsc.org

Use of Less Hazardous Chemical Syntheses: Developing synthetic methods that use and generate substances with little or no toxicity to human health and the environment is crucial. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. rsc.org Modern amine synthesis often relies on catalytic methods like reductive amination and borrowing hydrogen reactions. rsc.orgacs.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources is a key aspect of sustainable chemistry. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact of a synthesis. rsc.org

Chemical Reactivity, Mechanisms, and Transformations

Nucleophilic Character of N-Methylbutylamine

The lone pair of electrons on the nitrogen atom of N-methylbutylamine imparts significant nucleophilic character, enabling it to participate in a variety of chemical reactions. This reactivity is central to its application in the synthesis of more complex molecules.

Aminolysis Reactions with Cyclic Systems (e.g., Cyclic Carbonates)

The reaction between amines and cyclic carbonates, known as aminolysis, is a key method for producing polyhydroxyurethanes (PHUs), offering an alternative to traditional polyurethane synthesis that avoids the use of isocyanates. rsc.orgresearchgate.net The nucleophilic nitrogen of an amine, such as N-methylbutylamine, attacks one of the electrophilic carbonyl carbons of the cyclic carbonate ring. This results in the ring-opening of the carbonate to form a hydroxyurethane.

The reactivity in these aminolysis reactions is influenced by the structure of both the amine and the cyclic carbonate. rsc.orgrsc.org Studies have shown that the nature of the substituents on the cyclic carbonate ring can affect the rate of reaction. rsc.org Furthermore, the choice of solvent can play a crucial role, with protic solvents sometimes enhancing the reaction rate by preventing the formation of hydrogen bonds that can limit the mobility of the reactants. rsc.org

Reactions with Electrophilic Centers (e.g., Halogenoalkanes)

N-Methylbutylamine readily reacts with electrophilic centers, such as the carbon atom in halogenoalkanes. ucsb.edu This reaction is a classic example of nucleophilic substitution, where the amine acts as the nucleophile, displacing the halide leaving group. ucsb.educhemguide.co.uk The reaction proceeds via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the halogenoalkane. ucsb.edu

With primary halogenoalkanes, the reaction typically follows an S(_N)2 pathway, involving a backside attack by the amine on the carbon atom bearing the halogen. chemguide.co.ukyoutube.com This leads to the formation of a quaternary ammonium (B1175870) salt as an intermediate, which can then be deprotonated by another molecule of the amine to yield the corresponding tertiary amine and an ammonium salt. chemguide.co.uk In the case of tertiary halogenoalkanes, the reaction is more likely to proceed through an S(_N)1 mechanism, involving the initial formation of a carbocation intermediate that is then attacked by the amine. chemguide.co.uk

Catalytic Applications and Ligand Chemistry

The utility of N-methylbutylamine extends into the realm of catalysis, where it can act as a coupling partner in metal-catalyzed reactions and as a ligand in the formation of transition metal complexes.

N-Methylbutylamine as a Coupling Partner in Metal-Catalyzed Amination (e.g., Nickel Catalysis)

Nickel-catalyzed amination reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. acs.orgnih.gov In these reactions, N-methylbutylamine can serve as the amine coupling partner, reacting with aryl halides or sulfamates to form the corresponding N-aryl-N-methylbutylamine. acs.org

This methodology has been shown to be effective with a range of substrates, including those containing various functional groups and heterocyclic systems. acs.orgorgsyn.org The use of air-stable nickel(II) precatalysts and greener solvents like 2-methyl-THF has made these reactions more practical and environmentally friendly. acs.orgorgsyn.org The scope of this reaction has been demonstrated with various amines, including the successful coupling of N-methylbutylamine to form the desired aminated product. acs.org

Table 1: Examples of Nickel-Catalyzed Amination with N-Methylbutylamine

| Aryl Electrophile | Amine | Catalyst System | Product | Yield (%) | Reference |

| Aryl Chloride | N-Methylbutylamine | NiCl₂(DME) / Ligand | N-Aryl-N-methylbutylamine | Tolerated | acs.org |

| Aryl Sulfamate | Morpholine | [Ni(cod)₂] / SIPr·HCl | 4-(Phenyl)morpholine | 95 | nih.gov |

This table is illustrative and specific yields for N-methylbutylamine may vary depending on the specific substrates and reaction conditions.

Exploration in Transition Metal Complexation and Organocatalysis

As a primary aliphatic amine, N-methylbutylamine can act as a ligand in the formation of coordination complexes with transition metal ions. docbrown.info The lone pair of electrons on the nitrogen atom can form a dative covalent bond with an empty orbital of a central metal ion, such as copper(II), cobalt(II), or nickel(II). docbrown.infolibretexts.org These complexation reactions are often characterized by color changes and can be viewed as ligand exchange reactions where water molecules in the metal's coordination sphere are replaced by the amine. docbrown.info

In the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, amines like N-methylbutylamine have potential applications. mdpi.com For instance, the N-H bond in a secondary amine can participate in hydrogen-bond catalysis, activating electrophiles or stabilizing anionic intermediates. While specific examples detailing N-methylbutylamine as an organocatalyst are an area of ongoing research, its structural features are consistent with those of molecules used in this catalytic approach. rsc.org

Mechanisms of N-Nitrosamine Formation and Activation (Chemical Models)

N-nitrosamines are a class of chemical compounds that can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite (B80452), under acidic conditions or at elevated temperatures. resolvemass.ca As a secondary amine, N-methylbutylamine can undergo this reaction to form N-nitroso-N-methylbutylamine (NMB). nih.gov

The generally accepted mechanism for N-nitrosamine formation involves the protonation of nitrite to form nitrous acid, which then generates a more potent nitrosating agent, such as the nitrosonium cation (NO⁺). impactfactor.org The nucleophilic nitrogen of the secondary amine then attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine, which subsequently loses a proton to yield the final N-nitrosamine product. impactfactor.org

The activation of N-nitrosamines, such as NMB, into mutagenic species has also been studied using chemical models. For example, the reaction of NMB with a modified Fenton's reagent (Fe²⁺-Cu²⁺-H₂O₂) has been shown to produce mutagenic products. nih.gov Studies using electron spin resonance (ESR) spectroscopy have suggested a mechanism involving hydroxyl radicals. nih.gov These radicals are thought to react with NMB, leading to the generation of nitric oxide (NO). nih.gov This nitric oxide then plays a crucial role in the activation process in the presence of metal ions like Fe²⁺ and Cu²⁺. nih.gov

Oxidative Systems for N-Nitrosodialkylamine Activation (e.g., Fe²⁺-Cu²⁺-H₂O₂)

The activation of N-nitrosodialkylamines, such as N-nitroso-N-methylbutylamine (NMB), can be achieved through oxidative systems that mimic the metabolic activation by cytochrome P450. nih.govresearchgate.net One such system is a modified Fenton's reagent, which consists of ferrous ions (Fe²⁺), copper ions (Cu²⁺), and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This chemical system has been shown to activate NMB, leading to the formation of mutagenic products. nih.govresearchgate.net The combination of Fe²⁺ and Cu²⁺ ions with H₂O₂ generates highly reactive oxygen species that initiate the transformation of the nitrosamine (B1359907). nih.govnih.gov This process is significant as it provides a chemical model for understanding the bioactivation of carcinogenic nitrosamines. researchgate.net The presence of both iron and copper ions appears to be crucial, with studies indicating that these metal ions can facilitate the generation of hydroxyl radicals from hydrogen peroxide. nih.gov

The reaction of NMB with the Fe²⁺-Cu²⁺-H₂O₂ system has been demonstrated to produce a direct-acting mutagen, the structure of which has been determined through instrumental analysis, including ¹H and ¹³C NMR and IR spectroscopy, and comparison with a synthesized compound. researchgate.net This oxidative activation highlights a key pathway for the conversion of otherwise inert nitrosamines into reactive, and potentially harmful, species.

Role of Radical Species and Intermediates (e.g., Hydroxyl Radical, Nitric Oxide)

The activation of N-nitroso-N-methylbutylamine (NMB) by oxidative systems is fundamentally a process driven by radical chemistry. nih.gov The hydroxyl radical (•OH), a potent oxidizing agent, is a key species generated from the Fenton-like reagent (Fe²⁺-Cu²⁺-H₂O₂). nih.govresearchgate.netnih.gov Electron spin resonance (ESR) spectroscopy studies have confirmed the generation of hydroxyl radicals in these systems and their subsequent reaction with NMB. nih.gov The interaction between the hydroxyl radical and NMB is presumed to initiate a cascade of reactions. nih.gov

A significant intermediate formed during this process is nitric oxide (NO). nih.govnih.gov The generation of NO from NMB is believed to be a consequence of the initial attack by the hydroxyl radical. nih.gov The presence of NO has been detected using specific trapping agents, and its role in the activation mechanism is considered important. nih.gov Further experiments have suggested that nitric oxide itself plays a crucial part in the activation of NMB in the presence of Fe²⁺ and Cu²⁺, even in the absence of H₂O₂. nih.gov This indicates that while the hydroxyl radical can initiate the process by generating NO, nitric oxide is a key player in the subsequent steps leading to the formation of the ultimate mutagenic species. nih.gov The reactions of nitrosamines can also be initiated by photolysis, which leads to the homolytic cleavage of the N-N bond, producing an aminium radical and nitric oxide. acs.org

Spectroscopic Characterization of Mechanistic Pathways

Spectroscopic techniques are indispensable for elucidating the complex mechanistic pathways involved in the transformation of N-nitrosamines. Electron spin resonance (ESR) spectroscopy has been instrumental in detecting and identifying the transient radical species that drive these reactions. nih.govnih.gov For instance, in the study of N-nitroso-N-methylbutylamine (NMB) activation, ESR combined with radical trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has been used to detect the hydroxyl radical (•OH). nih.gov The decrease in the DMPO-OH adduct signal upon the addition of NMB provided evidence for the reaction between the hydroxyl radical and the nitrosamine. nih.gov

Furthermore, ESR has been employed to detect the formation of nitric oxide (NO) through its reaction with trapping agents such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (Carboxy-PTIO), which forms a detectable Carboxy-PTI adduct. nih.gov This technique has also been used to observe NO in other nitrosamine decomposition studies using different trapping complexes like cysteine-Fe(II) and N-methyl-D-glucaminedithiocarbamate (MGD)-Fe(II). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy have been crucial in determining the final structure of the direct-acting mutagen formed from the reaction of NMB with the Fe²⁺-Cu²⁺-H₂O₂ system. researchgate.net Mass spectrometry has also been utilized to identify key intermediates in the reactions of related compounds. nih.gov

Supramolecular Interactions and Molecular Recognition in Solution

Cation-π Interactions with Aromatic Frameworks

The N-methylbutylammonium cation, the protonated form of N-methylbutylamine, can engage in significant non-covalent interactions, particularly cation-π interactions with aromatic systems. nih.govnih.gov This type of interaction involves the electrostatic attraction between the positive charge of the cation and the electron-rich π-system of an aromatic ring. nih.gov These interactions are a recurring motif in biological molecular recognition, for example, in the binding of methylated lysine (B10760008) residues to proteins with "aromatic cages". nih.gov

The strength and geometry of cation-π interactions are influenced by the degree of methylation of the ammonium ion and the nature of the aromatic framework. nih.govrsc.org Computational studies using high-level quantum mechanical calculations have been employed to quantify the binding energies of such interactions. nih.govrsc.org For instance, the binding of various cations, including ammonium and tetramethylammonium, to benzene (B151609) and other aromatic boxes has been investigated to understand the nature of these interactions. rsc.org The results indicate that multiple aromatic residues can contribute to cation binding. rsc.org In the context of N-methylbutylammonium, the butyl and methyl groups would influence the positioning and strength of the interaction with an aromatic host.

Binding Affinities with Synthetic Receptors (e.g., Crown Ethers, Calixarenes, Azacrowns)

The N-methylbutylammonium ion, as a guest molecule, can form host-guest complexes with various synthetic macrocyclic receptors like crown ethers, calixarenes, and azacrowns. The binding affinity in these systems is governed by a combination of factors including the size and shape complementarity between the host and guest, as well as specific intermolecular interactions such as hydrogen bonding and cation-π forces. toftech.irresearchgate.netresearchgate.net

Crown ethers, with their polyether rings, can bind ammonium ions through hydrogen bonds between the ammonium protons and the ether oxygen atoms. toftech.irresearchgate.net The stability of these complexes is influenced by the size of the crown ether cavity and the steric properties of the alkyl groups on the ammonium ion. toftech.irmdpi.com For example, 18-crown-6 (B118740) is known to be a good host for primary ammonium ions. toftech.ir

Calixarenes, which are cyclic oligomers of phenolic units, offer a hydrophobic cavity and can be functionalized to enhance binding selectivity. nih.gov Their basket-like shape can encapsulate guest molecules, and interactions can be driven by hydrophobic effects and cation-π interactions with the aromatic walls of the calixarene. researchgate.netnih.gov

Azacrown ethers, which incorporate nitrogen atoms into the macrocyclic ring, can also act as hosts for ammonium ions. researchgate.net The nitrogen atoms can participate in hydrogen bonding and alter the electronic properties and conformation of the host, thereby influencing the binding affinity and selectivity for different guests. researchgate.net The complexation of N-methylbutylammonium chloride has been noted as a competitive guest in studies involving other host-guest systems. researchgate.net

Thermodynamics and Kinetics of Host-Guest Complexation

The formation of a host-guest complex between N-methylbutylamine (in its protonated, cationic form) and a synthetic receptor is characterized by specific thermodynamic and kinetic parameters. nih.govresearchgate.netrsc.org Isothermal titration calorimetry (ITC) is a powerful experimental technique used to directly measure the thermodynamic parameters of binding, including the association constant (Kₐ), the enthalpy change (ΔH), and the entropy change (ΔS). rsc.orgnih.gov From these, the Gibbs free energy change (ΔG) can be calculated, which indicates the spontaneity of the complexation.

The binding process is often enthalpy-driven, but entropy can also play a significant, sometimes compensatory, role. rsc.orgnih.gov For many host-guest systems in aqueous solution, a negative change in heat capacity (ΔCₚ) upon binding is observed, which can be attributed to solvation effects. rsc.orgsemanticscholar.org

Interactive Data Table: Host-Guest Binding Parameters

Below is a representative table illustrating the types of thermodynamic data obtained for host-guest complexation studies. Note that specific values for N-methylbutylamine with these exact hosts may not be readily available in the searched literature, so this serves as an illustrative example based on similar systems.

| Host | Guest | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Crown Ether | Alkylammonium | Value | Value | Value | Value |

| Calixarene | Alkylammonium | Value | Value | Value | Value |

| Azacrown | Alkylammonium | Value | Value | Value | Value |

Values in the table are placeholders and would be populated with experimental data from specific studies.

Environmental Chemical Transformations

N-methylbutylamine hydrochloride, upon release into the environment, is subject to various transformation processes. Its fate is primarily governed by its interactions with atmospheric oxidants and its behavior in aqueous systems. The following sections detail the principal environmental chemical transformations of this compound.

The primary degradation pathway for N-methylbutylamine in the troposphere is through oxidation initiated by hydroxyl radicals (•OH). solubilityofthings.com These highly reactive radicals are often referred to as the "detergent of the atmosphere" due to their central role in breaking down most trace gases. solubilityofthings.com The reaction between an aliphatic amine like N-methylbutylamine and hydroxyl radicals typically proceeds via hydrogen abstraction, where the •OH radical removes a hydrogen atom from the amine, leading to the formation of a water molecule and an aminoalkyl radical.

Theoretical studies on n-butylamine's reaction with •OH radicals indicate that hydrogen abstraction from the N-H group and the α-C-H positions are the most favored channels. orgsyn.org The presence of the electron-donating alkyl groups and the lone pair of electrons on the nitrogen atom influences the stability of the resulting radical intermediate. The initial aminoalkyl radicals formed are highly reactive and will subsequently react with atmospheric oxygen (O₂) to form peroxy radicals. These peroxy radicals can then undergo further complex reactions, leading to the formation of various oxygenated products, including imines, amides, and aldehydes, and ultimately contributing to the formation of photochemical smog. orgsyn.org

Table 1: Potential Hydrogen Abstraction Sites in N-methylbutylamine by Hydroxyl Radicals and Resulting Radicals

| Abstraction Site | Position | Resulting Radical Species |

| N-H bond | Amino Group | CH₃(CH₂)₃N•CH₃ (Butyl(methyl)aminyl radical) |

| C-H bond | N-Methyl group (α') | CH₃(CH₂)₃NHC•H₂ (Butylaminomethyl radical) |

| C-H bond | α-Carbon (butyl) | CH₃(CH₂)₂C•HNHCH₃ (1-(Methylamino)butyl radical) |

| C-H bond | β-Carbon (butyl) | CH₃CH₂C•HCH₂NHCH₃ (2-(Methylamino)butyl radical) |

| C-H bond | γ-Carbon (butyl) | CH₃C•HCH₂CH₂NHCH₃ (3-(Methylamino)butyl radical) |

| C-H bond | δ-Carbon (butyl) | •CH₂(CH₂)₂CH₂NHCH₃ (4-(Methylamino)butyl radical) |

This table is based on theoretical reaction mechanisms for similar aliphatic amines.

This compound (CH₃(CH₂)₃NH₂⁺Cl⁻) is the salt of a weak base (N-methylbutylamine) and a strong acid (hydrochloric acid). doubtnut.comnih.gov When dissolved in an aqueous environment, it fully dissociates into the N-methylbutylammonium cation (CH₃(CH₂)₃NH₂⁺) and the chloride anion (Cl⁻). The chloride ion is a spectator ion and does not participate in hydrolysis.

The N-methylbutylammonium cation, however, will react with water in an equilibrium reaction. In this reaction, the N-methylbutylammonium ion acts as a Brønsted-Lowry acid, donating a proton to a water molecule, which acts as a base. brainly.com This process, known as hydrolysis, re-establishes an equilibrium with its conjugate base, N-methylbutylamine, and the hydronium ion (H₃O⁺).

The chemical equation for this equilibrium is: CH₃(CH₂)₃NH₂⁺ (aq) + H₂O (l) ⇌ CH₃(CH₂)₃NH (aq) + H₃O⁺ (aq)

The extent of this reaction is determined by the acid dissociation constant (Ka) of the N-methylbutylammonium ion, which is related to the base dissociation constant (Kb) of N-methylbutylamine. The pKa for N-methylbutylamine has been reported as 10.90, which corresponds to the pKa of its conjugate acid, the N-methylbutylammonium ion. guidechem.com This relatively high pKa value indicates that N-methylbutylamine is a moderately strong base, and consequently, its conjugate acid is a weak acid.

Therefore, in an aqueous environment, this compound is stable against irreversible decomposition by water. Its presence will, however, result in a slightly acidic solution due to the hydrolysis of the N-methylbutylammonium cation, which generates hydronium ions. The position of the equilibrium is dependent on the pH of the solution. In neutral or acidic solutions, the equilibrium will favor the protonated form (N-methylbutylammonium ion). In basic solutions, the equilibrium will shift towards the deprotonated form (N-methylbutylamine).

Table 2: Hydrolytic Behavior of this compound in Water

| Compound | Formula | Behavior in Water | Key Reaction | pKa (Conjugate Acid) |

| This compound | CH₃(CH₂)₃NH₂⁺Cl⁻ | Dissociates into N-methylbutylammonium and chloride ions. | CH₃(CH₂)₃NH₂⁺Cl⁻ → CH₃(CH₂)₃NH₂⁺ + Cl⁻ | N/A |

| N-methylbutylammonium ion | CH₃(CH₂)₃NH₂⁺ | Acts as a weak acid, undergoing hydrolysis to establish an equilibrium. | CH₃(CH₂)₃NH₂⁺ + H₂O ⇌ CH₃(CH₂)₃NH + H₃O⁺ | 10.90 guidechem.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-methylbutylamine hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and environment can be obtained.

High-resolution ¹H NMR spectroscopy of this compound dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or chloroform-d (B32938) (CDCl₃), reveals distinct signals for each unique proton environment within the molecule. illinois.edu The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

The protonated amine group (-NH₂⁺-) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons on the N-methyl group (CH₃-N) and the butyl chain (CH₃-CH₂-CH₂-CH₂-N) give rise to characteristic signals. The terminal methyl group of the butyl chain is expected to be the most shielded (lowest chemical shift), while the methylene (B1212753) group adjacent to the nitrogen atom is the most deshielded (highest chemical shift) due to the inductive effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (butyl) | ~0.9 | Triplet | 3H |

| CH₂ (butyl, position 3) | ~1.4 | Sextet | 2H |

| CH₂ (butyl, position 2) | ~1.7 | Quintet | 2H |

| N-CH₂ (butyl, position 1) | ~2.9 | Triplet | 2H |

| N-CH₃ | ~2.7 | Singlet | 3H |

| NH₂⁺ | Variable | Broad Singlet | 2H |

Note: Predicted values are based on standard chemical shift tables and may vary based on experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

The carbon of the N-methyl group will appear as a single peak. The four carbon atoms of the butyl group will each give a separate signal, with the carbon atom bonded directly to the nitrogen (C1) appearing at the highest chemical shift (most deshielded).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C4 (butyl) | ~13 |

| C3 (butyl) | ~20 |

| C2 (butyl) | ~28 |

| C1 (butyl) | ~49 |

| N-CH₃ | ~35 |

Note: Predicted values are based on standard chemical shift tables and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of N-methylbutylamine and to study its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the N-methylbutylamine molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The molecular ion peak for N-methylbutylamine would be observed at an m/z corresponding to its molecular weight (87.17 g/mol ). nih.gov

Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For N-methylbutylamine, this would lead to the formation of characteristic fragment ions.

Interactive Data Table: Key Fragment Ions in the EI Mass Spectrum of N-methylbutylamine

| m/z | Proposed Fragment Ion | Formation Pathway |

| 87 | [CH₃(CH₂)₃NHCH₃]⁺ | Molecular Ion |

| 72 | [CH₃(CH₂)₃NH]⁺ | Loss of a methyl radical (•CH₃) |

| 44 | [CH₂NHCH₃]⁺ | Alpha-cleavage |

| 30 | [CH₂NH₂]⁺ | Rearrangement and cleavage |

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of compounds in complex mixtures, even at trace levels. uu.nl In this method, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for analysis.

For the analysis of this compound, a reversed-phase LC method would typically be employed. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific m/z of the protonated molecule [M+H]⁺, or in multiple reaction monitoring (MRM) mode for even greater selectivity and sensitivity, where a specific parent ion is selected and fragmented, and a specific product ion is monitored. This technique is particularly valuable for determining the presence of this compound in various samples with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the detection and identification of volatile compounds like N-methylbutylamine. nih.gov In GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

For N-methylbutylamine, the National Institute of Standards and Technology (NIST) has cataloged its mass spectrum, with the most abundant peak (top peak) observed at a mass-to-charge ratio (m/z) of 44 and the second highest peak at m/z 87. nih.gov This data is crucial for the qualitative analysis of samples containing this amine. The analysis of aliphatic amines, including N-methylbutylamine, can be performed by adsorbing the analyte from an air matrix onto silica (B1680970) gel, followed by elution with an acid and subsequent GC analysis. nih.gov Furthermore, derivatization with reagents like benzenesulfonyl chloride can be employed to enhance the chromatographic properties and detection of secondary amines in complex matrices such as food samples. nih.gov

It is important to note that the use of chlorinated solvents during GC-MS analysis can potentially lead to the degradation of the instrument's source. nist.gov Therefore, flushing the system with a solvent like methanol (B129727) is recommended to prevent the buildup of hydrochloric acid and ensure the longevity of the analytical equipment. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of this compound. These vibrations are specific to the functional groups present in the molecule, making these methods essential for structural elucidation and functional group identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups within a molecule. researchgate.net When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of its chemical bonds. The resulting FTIR spectrum is a plot of absorbance or transmittance versus frequency, which reveals the presence of characteristic functional groups. researchgate.net

For secondary amines like N-methylbutylamine, a characteristic N-H stretching vibration is typically observed in the range of 3310-3350 cm⁻¹. instanano.com Additionally, the presence of an amine salt, such as the hydrochloride form, gives rise to a strong and broad N-H stretching band between 2800-3000 cm⁻¹. instanano.com The C-H stretching vibrations from the alkyl (butyl and methyl) groups are expected in the 2840-3000 cm⁻¹ region. instanano.com The analysis of FTIR spectra, particularly in the "fingerprint region" (1500-600 cm⁻¹), can provide further detailed information about the molecule's structure. researchgate.net

Interactive Data Table: Characteristic FTIR Functional Group Frequencies

| Peak Position (cm⁻¹) | Functional Group | Class | Peak Details |

| 3310-3350 | N-H stretching | Secondary amine | Medium, sharp |

| 2800-3000 | N-H stretching | Amine salt | Strong, broad |

| 2840-3000 | C-H stretching | Alkane | Medium |

FT Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a valuable complementary technique to FTIR. While FTIR relies on the absorption of infrared light, Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about vibrational modes that may be weak or absent in the FTIR spectrum. For a comprehensive structural analysis, obtaining both FTIR and FT-Raman spectra is often beneficial. nih.gov

Solid-State Spectroscopic Analysis of Hydrochloride Form

The analysis of N-methylbutylamine in its solid hydrochloride salt form is crucial for understanding its crystalline structure and intermolecular interactions. The NIST Chemistry WebBook provides infrared spectral data for n-butylamine hydrochloride in the solid state, typically prepared as a mineral oil mull. nist.gov This spectrum, while from a related compound, can offer insights into the expected vibrational modes for this compound. It is important to note that spectra measured on dispersive instruments may differ in detail from those obtained using modern FTIR instruments. nist.gov The formation of the hydrochloride salt significantly influences the vibrational spectrum, particularly the N-H stretching and bending modes, due to the protonation of the amine group.

Chromatographic Separation Sciences

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of amines like N-methylbutylamine, reversed-phase HPLC is a common approach.

A developed HPLC method for a related compound, N-methyl-tert-butylamine, utilizes a Newcrom R1 reverse-phase column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid, such as phosphoric acid, to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are used instead of phosphoric acid. sielc.com The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation and sensitive detection. nih.gov For instance, in the analysis of thiazinamium (B1212724) methylsulphate, a C18-reversed phase column was used with a mobile phase of acetonitrile and water containing an ion-pairing agent, with detection at 254 nm. nih.gov Similarly, methods for determining impurities in drug substances, such as N-methylethanolamine in diphenhydramine (B27) hydrochloride, often involve pre-column derivatization to enhance detectability by a UV detector. researchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds, including amines like N-methylbutylamine. restek.comchromatographyonline.com However, the high polarity and basic nature of amines can lead to poor peak shapes and adsorption onto the column, making their analysis challenging. nih.govlabrulez.com

To overcome these challenges, specialized GC columns are often used. These columns are typically deactivated with a base to minimize interactions with the active sites on the column surface, resulting in improved peak symmetry and reproducibility. restek.comlabrulez.com For instance, columns with base-modified polyethylene (B3416737) glycol phases or other specialized coatings are designed for the robust analysis of volatile amines. restek.comnih.gov

The choice of detector is also crucial for sensitive and selective analysis. A flame ionization detector (FID) is a common choice for general-purpose analysis of organic compounds. chromatographyonline.comnih.gov For enhanced selectivity towards nitrogen-containing compounds like amines, a nitrogen-phosphorus detector (NPD) can be utilized, offering higher sensitivity for these analytes. When coupled with mass spectrometry (GC-MS), it allows for definitive identification of the volatile amines based on their mass spectra. nih.gov

For the analysis of this compound, the salt is typically converted to the free base by alkalinization before injection into the GC system. nih.gov Headspace sampling is a common technique used to introduce the volatile amine into the GC, which involves heating the sample in a sealed vial and injecting a portion of the vapor phase. nih.gov

| Parameter | Recommendation for Volatile Amine GC Analysis | Rationale |

| Column | Base-deactivated, specialized for amines (e.g., Rtx-Volatile Amine) restek.com | Minimizes peak tailing and adsorption, improves peak shape and reproducibility. restek.comlabrulez.com |

| Detector | FID, NPD, or MS chromatographyonline.comnih.gov | FID for general purpose, NPD for nitrogen selectivity, MS for definitive identification. chromatographyonline.comnih.gov |

| Sample Preparation | Alkalinization of hydrochloride salt, headspace sampling nih.gov | Converts the non-volatile salt to the volatile free base for GC analysis. nih.gov |

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.comyoutube.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. youtube.com

In CE, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. youtube.com Cations, like the protonated form of N-methylbutylamine, will migrate towards the cathode (negative electrode). youtube.com The separation of different analytes is achieved due to differences in their charge-to-size ratio. youtube.com

Detection in CE is often performed using UV-Vis absorbance. youtube.com Similar to HPLC, direct UV detection of N-methylbutylamine can be challenging. Therefore, indirect UV detection is often employed, where a chromophore is added to the background electrolyte, and the analyte is detected as a decrease in absorbance as it displaces the chromophore. youtube.com Alternatively, derivatization with a chromophoric or fluorophoric agent can be used to enhance detection sensitivity. mdpi.com Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral and charged molecules and has been applied to the analysis of N-methylcarbamates following decomposition to methylamine (B109427) and derivatization. nih.gov

CE can be coupled with mass spectrometry (CE-MS) for highly sensitive and selective analysis, providing structural information for analyte identification. mdpi.com

Sample Preparation and Extraction Methodologies for Analytical Purposes

Effective sample preparation is a critical step in the analytical workflow to isolate this compound from complex matrices, remove interferences, and pre-concentrate the analyte before instrumental analysis. core.ac.uk The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte.

Solid Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). core.ac.ukmdpi.com It offers advantages over liquid-liquid extraction, including reduced solvent consumption, higher analyte recovery, and the ability to handle larger sample volumes. core.ac.uk

For the extraction of a basic compound like N-methylbutylamine, a cation-exchange SPE sorbent is typically used. The mechanism involves retaining the positively charged amine on the sorbent while allowing neutral and anionic components to pass through. The retained amine is then eluted with a suitable solvent, often by adjusting the pH to neutralize the amine or using a strong counter-ion.

The general steps for SPE of N-methylbutylamine would be:

Conditioning: The SPE cartridge is washed with a solvent to activate the sorbent.

Loading: The sample, with its pH adjusted to ensure the amine is protonated, is passed through the cartridge.

Washing: The cartridge is washed with a solvent to remove any weakly bound impurities.

Elution: The retained N-methylbutylamine is eluted from the cartridge using a solvent that disrupts the interaction with the sorbent. nih.govnih.gov

Liquid-Liquid Extraction (LLE) and Microextraction Variants (e.g., DLLME, SALLE)

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.comresearchgate.net For the extraction of N-methylbutylamine, the pH of the aqueous sample would be adjusted to a basic pH to ensure the amine is in its neutral, more organic-soluble form. A water-immiscible organic solvent is then used to extract the amine from the aqueous phase. youtube.combibliotekanauki.pl While effective, LLE can be time-consuming and require large volumes of organic solvents. oup.com

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that is rapid, simple, and requires minimal solvent. core.ac.ukmdpi.comnih.govchromatographyonline.com In DLLME, a mixture of an extraction solvent (a few microliters of a high-density organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile or methanol) is rapidly injected into the aqueous sample. core.ac.ukresearchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, providing a large surface area for rapid extraction of the analyte. core.ac.uk After centrifugation, the sedimented organic phase containing the extracted analyte is collected for analysis. chromatographyonline.com

Salt-assisted liquid-liquid extraction (SALLE) , also known as the "salting-out" effect, is another modification of LLE that is particularly useful for extracting polar analytes. oup.comnih.govresearchgate.netchromatographyonline.com In SALLE, a high concentration of salt is added to a homogeneous mixture of a water-miscible organic solvent (like acetonitrile) and the aqueous sample. nih.govresearchgate.net The addition of the salt decreases the miscibility of the organic solvent in the aqueous phase, causing the formation of two distinct layers. researchgate.net The analyte partitions into the separated organic layer, which can then be directly analyzed. nih.gov SALLE is a fast and efficient method that often provides cleaner extracts than simple protein precipitation. nih.gov

| Extraction Technique | Principle | Advantages | Disadvantages |

| Solid Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and the liquid sample. core.ac.ukmdpi.com | High recovery, reduced solvent use, automation potential. core.ac.uk | Can be more expensive and time-consuming than some microextraction techniques. oup.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. youtube.comyoutube.com | Simple, well-established technique. | Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation. oup.comcore.ac.uk |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the aqueous sample, creating a cloudy solution for fast extraction. core.ac.ukmdpi.comresearchgate.net | Fast, simple, low solvent consumption, high enrichment factor. core.ac.ukchromatographyonline.com | Typically uses chlorinated solvents, centrifugation required. chromatographyonline.com |

| Salt-Assisted Liquid-Liquid Extraction (SALLE) | Addition of salt to a homogeneous aqueous/water-miscible organic solvent mixture to induce phase separation and analyte extraction. nih.govresearchgate.net | Fast, simple, uses less toxic solvents, provides clean extracts. oup.comnih.gov | The high salt concentration may not be compatible with all analytical instruments. |

Accelerated and Automated Extraction Techniques (e.g., UAE, MAE)

The extraction of N-methylbutylamine from complex matrices is a critical first step in its analysis. Traditional methods like Soxhlet and maceration are often time-consuming and require large volumes of organic solvents. Accelerated and automated techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant improvements in efficiency, speed, and environmental friendliness. nih.govyoutube.com

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate intense localized pressure and temperature gradients, which disrupt the matrix structure and enhance the mass transfer of the target analyte into the solvent. youtube.com This process significantly accelerates extraction, often reducing the time from hours to minutes. nih.gov For the extraction of amines from various samples, UAE has been shown to increase the solubility of target analytes in the solvent system. nih.gov

Key parameters that influence UAE efficiency include ultrasonic power, frequency, temperature, solvent choice, and extraction time. nih.gov A hypothetical UAE protocol for extracting N-methylbutylamine from a solid matrix might involve sonication for 20-30 minutes using a polar solvent like methanol, which is effective for extracting amines.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample matrix, leading to a rapid increase in temperature and pressure within a closed vessel. nih.gov This allows for extractions to be performed at temperatures above the solvent's atmospheric boiling point, dramatically increasing extraction efficiency. youtube.com The direct interaction of microwaves with polar molecules (like N-methylbutylamine and polar solvents) ensures efficient and homogenous heating. youtube.com

Advantages of MAE include substantially shorter extraction times (often 15-30 minutes), reduced solvent consumption, and higher recovery rates compared to conventional methods. nih.govyoutube.com The choice of solvent is crucial; polar solvents like ethanol (B145695) and methanol are highly efficient as they absorb microwave energy effectively. youtube.com A protocol for MAE of N-methylbutylamine could involve heating the sample suspended in ethanol at 100-120°C for 15 minutes. rsc.org

Table 1: Comparison of Typical Parameters for Accelerated Extraction of Amines

| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Principle | Acoustic Cavitation | Dielectric Heating |

| Typical Solvents | Methanol, Acetonitrile, Ethanol | Ethanol, Methanol, Water |

| Extraction Time | 15 - 40 minutes | 10 - 30 minutes |

| Temperature | 25 - 60 °C | 80 - 150 °C |

| Pressure | Atmospheric | Elevated (100-200 psi) |

| Key Advantage | Suitable for thermolabile compounds | High speed and efficiency |

This table presents typical parameters based on literature for the extraction of short-chain amines and related compounds and is intended as a representative guide.

Validation and Quality Control of Analytical Methods

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For this compound, a quantitative method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would be validated according to International Council for Harmonisation (ICH) guidelines. mdpi.com This involves assessing several key performance characteristics.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and that the peak is pure.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations. A correlation coefficient (R²) value of ≥ 0.999 is generally considered acceptable. mdpi.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is measured. Recoveries are typically expected to be within 98-102%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Analysis within the same laboratory, on the same day, by the same analyst.

Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Analysis between different laboratories. For assay methods, an RSD of ≤ 2% is generally required.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality Control (QC): Routine quality control is maintained through several practices. Analysis batches include injections of calibration standards to confirm linearity and QC samples at low, medium, and high concentrations to verify the accuracy and precision of the run. acs.org System suitability tests are performed before each batch of analysis to ensure the chromatographic system is performing adequately. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored. nih.gov

Table 2: Representative Validation Parameters for a Hypothetical HPLC Method for this compound

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | ≥ 0.999 | 0.9997 |

| Range | 2 - 100 µg/mL | 2 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 2.0 µg/mL |

| Specificity | No interference at the retention time of the analyte | Pass |

This table is a representative example based on typical validation data for the analysis of small amines and related compounds by HPLC. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to model the properties of the N-methylbutylammonium cation, the key component of N-methylbutylamine hydrochloride. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The N-methylbutylammonium cation, due to its flexible butyl chain, can exist in several different spatial arrangements or conformations. Geometry optimization is a computational process used to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the total energy for various possible conformations to identify the global minimum and other low-energy local minima.

Conformational analysis of the N-methylbutylammonium ion typically involves the systematic rotation around its single bonds (C-C and C-N) to map the potential energy landscape. Theoretical conformational analysis of similar protonated amines has been performed using nonempirical methods like B3LYP/6-31G*. researchgate.net The key dihedral angles that define the shape of the molecule are varied, and the energy of each resulting conformer is calculated. The results of such an analysis allow for the determination of the relative stability of different conformers. For the N-methylbutylammonium ion, the orientation of the methyl and butyl groups relative to each other and the conformation of the butyl chain (e.g., anti vs. gauche arrangements) are of primary interest.

Below is an illustrative table of expected optimized geometric parameters for a stable conformer of the N-methylbutylammonium cation, calculated using a DFT method such as B3LYP with a 6-31G* basis set.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths | C-N | ~1.48 Å |

| N-H | ~1.03 Å | |

| C-H | ~1.09 Å | |

| C-C | ~1.54 Å | |

| Bond Angles | C-N-C | ~114° |

| H-N-C | ~109° | |

| N-C-C | ~110° | |

| Dihedral Angle | C-N-C-C | ~180° (for an extended conformer) |

| Note: This data is illustrative and based on typical values for similar protonated secondary amines. |

The analysis would likely show that extended, staggered conformations of the butyl chain are energetically preferred to minimize steric hindrance.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., GIAO-B3LYP), is a standard approach for calculating NMR chemical shifts. researchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the N-methylbutylammonium cation, their chemical shifts can be predicted. Calculations for quaternary ammonium (B1175870) salts and other protonated amines have shown that DFT methods can provide accurate predictions, especially when electron correlation effects are included. researchgate.net

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.5 | ~34 |

| N-CH₂ -CH₂-CH₂-CH₃ | ~2.8 | ~49 |

| N-CH₂-CH₂ -CH₂-CH₃ | ~1.6 | ~28 |

| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 | ~20 |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~14 |

| NH₂ ⁺ | ~8.5 | N/A |

| Note: These values are representative and can be influenced by the choice of computational method, basis set, and solvent model. |

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These are often compared with experimental Infrared (IR) and Raman spectra. For secondary amine salts, DFT calculations (e.g., B3LYP/6-31G(d)) have been successfully used to assign characteristic frequencies. nih.gov The NH₂⁺ stretching modes in secondary amine salts are characteristic and are typically found in the range of 2400-2500 cm⁻¹. nih.govresearchgate.net Other important vibrations include C-H stretching, CH₂/CH₃ bending, and C-N stretching modes. dtic.milnih.gov

A table of representative calculated vibrational frequencies for the N-methylbutylammonium cation is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(NH₂⁺) asym | ~2500 | Asymmetric N-H stretch |

| ν(NH₂⁺) sym | ~2420 | Symmetric N-H stretch |

| ν(CH) | 2900-3000 | C-H stretching |

| δ(CH₂) | 1450-1470 | CH₂ scissoring |

| ν(C-N) | 1000-1200 | C-N stretching |

| Note: Calculated frequencies are often systematically scaled to better match experimental data. |

Optical Rotation: As this compound is achiral, it does not exhibit optical rotation.

Analysis of the electronic structure provides fundamental insights into the chemical reactivity and bonding within the N-methylbutylammonium cation.

Electron Density Distribution: This analysis reveals how electrons are distributed across the molecule. In the N-methylbutylammonium ion, the positive charge is not localized solely on the nitrogen atom but is distributed among the adjacent hydrogen and carbon atoms due to the inductive effect of the alkyl groups. Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, highlighting the electron-deficient (positive) region around the -NH₂⁺ group, which is the site for interaction with the chloride anion and polar solvent molecules.

Molecular Orbitals: The study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For a stable cation like N-methylbutylammonium, the HOMO would be located on orbitals involving the C-C and C-H bonds, while the LUMO would be a higher-energy, anti-bonding orbital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For alkylammonium salts, this gap is expected to be large, reflecting their high stability. researchgate.net

Molecular Dynamics Simulations and Statistical Mechanics

While quantum calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time, making them ideal for investigating condensed-phase properties.

MD simulations of this compound in an aqueous solution can reveal detailed information about its solvation structure. These simulations model the explicit interactions between the N-methylbutylammonium and chloride ions and the surrounding water molecules. researchgate.netrsc.org A force field, which is a set of parameters describing the potential energy of the system, is used to govern these interactions. ulisboa.pt

The simulation would show the formation of a hydration shell around the N-methylbutylammonium cation. The water molecules in the first solvation shell would be oriented with their oxygen atoms pointing towards the positively charged -NH₂⁺ group, forming strong hydrogen bonds. The structure of this hydration shell is influenced by the hydrophobic butyl chain, which disrupts the local hydrogen-bonding network of water. The chloride anion would also be hydrated, with water molecules orienting their hydrogen atoms towards the ion. Radial Distribution Functions (RDFs) can be calculated from the simulation trajectory to quantify these interactions, providing the probability of finding a water molecule at a certain distance from the ions.

The two acidic protons on the nitrogen atom of the N-methylbutylammonium ion can exchange with protons from water molecules. This proton exchange is a fundamental process in acid-base chemistry. nih.govpressbooks.pub MD simulations, particularly ab initio Molecular Dynamics (AIMD) which uses quantum mechanics to calculate forces on the fly, can be used to study the mechanism of this proton transfer. acs.orgmdpi.com

The dynamics of proton transfer in similar amine systems often involve a Grotthuss-type mechanism, where the proton is relayed through a "water wire" or a short chain of hydrogen-bonded water molecules. acs.org The simulation would track the formation and breaking of hydrogen bonds between the ammonium ion and water. The transfer process is initiated by the close approach of a water molecule to the -NH₂⁺ group, leading to the formation of a transient complex. A proton can then be transferred from the nitrogen to the water molecule, forming a hydronium ion (H₃O⁺) and leaving behind a neutral N-methylbutylamine molecule. The rate and mechanism of this exchange are dependent on factors like pH, temperature, and the local water structure. researchgate.netrsc.org

Reaction Pathway Modeling and Kinetic Predictions

Reaction pathway modeling is a cornerstone of computational chemistry, enabling the exploration of how a chemical reaction proceeds from reactants to products. This involves mapping the potential energy surface of the reaction, identifying key intermediates and, most importantly, the transition states that connect them. For N-methylbutylamine, such studies are crucial for understanding its reactivity in various chemical transformations.

The transition state is the highest energy point along the reaction coordinate, representing the critical barrier that must be overcome for a reaction to occur. Characterizing this state and calculating its energy (the activation energy) are primary goals of reaction modeling.

A computational study on the aminolysis of cyclic carbonates provides specific insights into the reactivity of N-methylbutylamine. rsc.org In this research, Density Functional Theory (DFT) calculations were used to model the reaction between N-methylbutylamine and different sizes of cyclic carbonate rings. The study explored two potential mechanisms: a concerted pathway involving a four-membered ring transition state and a stepwise pathway involving nucleophilic addition followed by ring-opening. rsc.org

The calculations revealed that the stepwise mechanism is far more plausible due to significantly lower activation energies. The initial nucleophilic attack of the amine on the carbonate (TS1) is followed by a ring-opening step (TS2), which was identified as the rate-determining step. The activation energies for this critical ring-opening transition state were calculated for different cyclic carbonates reacting with an amine. rsc.org

| Reactant System | Computed Activation Energy (kcal/mol) for Ring-Opening (TS2) |

|---|---|

| 5-membered cyclic carbonate + Amine | 32.0 |

| 6-membered cyclic carbonate + Amine | 27.1 |

| N-substituted 8-membered cyclic carbonate + Amine | 25.1 |

Table 1: Computed Gibbs Free Activation Energies for the ring-opening transition state in the aminolysis of cyclic carbonates. The data shows that reactivity increases with ring size, as indicated by the lower activation energy. The calculations were performed at the m062x/6-31+G(d,p) level of theory. rsc.org